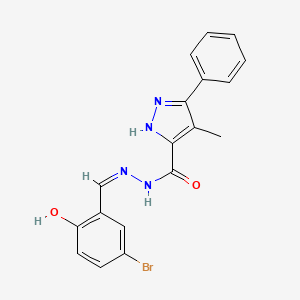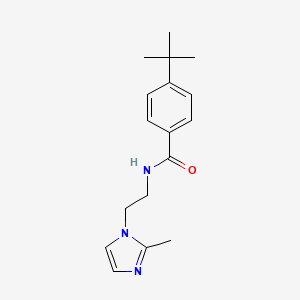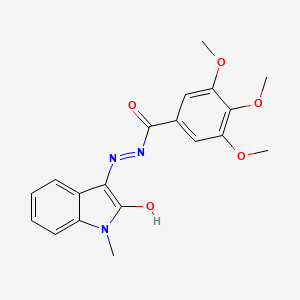
1-Metil-3-((3,4,5-trimetoxibenzoil)hidrazidil)-2-oxoindolina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methyl group, a trimethoxybenzoyl group, and an oxoindoline core
Aplicaciones Científicas De Investigación
1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.
Mecanismo De Acción
Target of action
Compounds with similar structures have been found to have anticancer activity .
Mode of action
Without specific information on “1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline”, it’s difficult to provide an accurate mode of action. Many anticancer drugs work by interacting with targets in the cell that control cell division and growth .
Biochemical pathways
Many anticancer drugs affect pathways related to cell division and growth .
Result of action
Without specific studies, it’s difficult to say what the molecular and cellular effects of “1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline” would be. If it does have anticancer activity, it might result in the death of cancer cells or the inhibition of their growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3,4,5-trimethoxybenzoyl chloride: This is achieved by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride.
Preparation of hydrazide: The 3,4,5-trimethoxybenzoyl chloride is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Cyclization: The hydrazide is then subjected to cyclization with isatin (1H-indole-2,3-dione) under acidic conditions to form the final product, 1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazidyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted hydrazides or thioureas.
Comparación Con Compuestos Similares
Similar Compounds
- 3,4,5-Trimethoxybenzoyl chloride
- 3,4,5-Trimethoxycinnamamide
- 1-Methyl-3-((3,4,5-trimethoxybenzoyl)amino)thiourea
Uniqueness
1-Methyl-3-((3,4,5-trimethoxybenzoyl)hydrazidyl)-2-oxoindoline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Propiedades
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)imino-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-22-13-8-6-5-7-12(13)16(19(22)24)20-21-18(23)11-9-14(25-2)17(27-4)15(10-11)26-3/h5-10,24H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKBZNUCKRDYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N3-cyclohexyl-N8-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2462205.png)
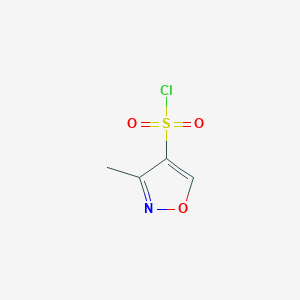

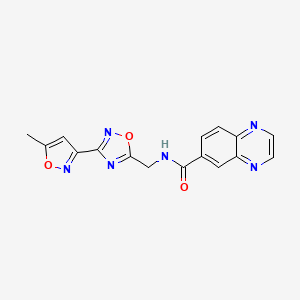
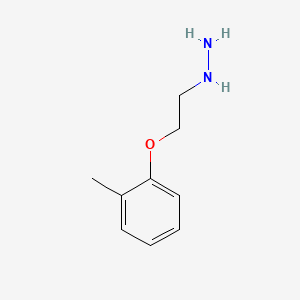
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2462215.png)
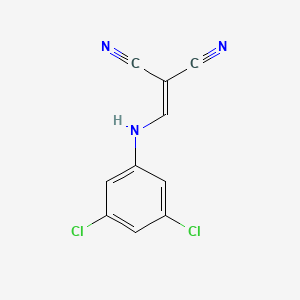
![1-(1-Methyl-4,8-dioxa-1,10-diazaspiro[5.5]undecan-10-yl)prop-2-en-1-one](/img/structure/B2462217.png)
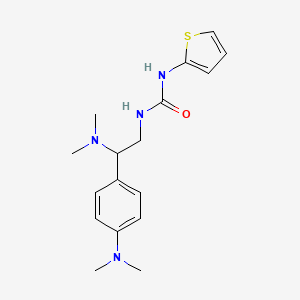
![2-[4-Chloro-3-(trifluoromethyl)benzenesulfonamido]propanoic acid](/img/structure/B2462221.png)
![2-[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]indene-1,3-dione](/img/structure/B2462222.png)
